2-Octylsulfonylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octane-1-sulfonyl)acetic acid is an organic compound with the molecular formula C10H20O4S It is characterized by the presence of a sulfonyl group attached to an octane chain and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(octane-1-sulfonyl)acetic acid typically involves the reaction of octane-1-sulfonyl chloride with sodium acetate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of 2-(octane-1-sulfonyl)acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Octane-1-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Octane-1-sulfonyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(octane-1-sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonic Acids: Compounds like benzenesulfonic acid and methanesulfonic acid share the sulfonyl functional group but differ in their alkyl or aryl chains.
Sulfonamides: These compounds contain a sulfonyl group attached to an amine, such as sulfanilamide.
Sulfones: Compounds like dimethyl sulfone have a sulfonyl group bonded to two carbon atoms.
Uniqueness
2-(Octane-1-sulfonyl)acetic acid is unique due to its specific structure, which combines a long alkyl chain with a sulfonyl group and an acetic acid moiety.
Properties
Molecular Formula |
C10H20O4S |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-octylsulfonylacetic acid |
InChI |
InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H,11,12) |
InChI Key |
UVRFGGUGGJXONU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.